2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide
Description
2-((3-Cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide is a tetrahydropyridine derivative featuring a cyano group at position 3, a thioacetamide bridge, and a substituted aryl group (o-tolyl) at position 4 of the pyridine ring.
Properties
IUPAC Name |
2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-19-10-8-9-15-22(19)23-16-25(31)29-27(24(23)17-28)33-18-26(32)30(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-15,23H,16,18H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYRZJMBFWNOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide is a complex organic compound with the molecular formula C27H23N3O2S and a molecular weight of 453.6 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and analgesic properties.
The compound is characterized by its unique structure, which includes a tetrahydropyridine moiety and a diphenylacetamide group. The presence of the cyano group and thioether linkage contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3O2S |
| Molecular Weight | 453.6 g/mol |
| CAS Number | 489466-12-8 |
| Purity | Typically ≥ 95% |
1. Antimicrobial Activity
Research indicates that derivatives of diphenylacetamide exhibit significant antimicrobial properties. A study involving various synthesized compounds demonstrated that certain derivatives showed promising antibacterial and antifungal activity against several strains such as E. coli and Bacillus subtilis. Specifically, compounds related to diphenylacetamide demonstrated notable effectiveness compared to standard antibiotics like chloramphenicol .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | E. coli | 0.5 mg/ml |
| This compound | Bacillus subtilis | 0.25 mg/ml |
| Standard (Chloramphenicol) | Pseudomonas aeruginosa | 0.1 mg/ml |
2. Analgesic Activity
Molecular docking studies have suggested that derivatives of diphenylacetamide may act as analgesics by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The compound's structure allows it to fit into the active sites of these enzymes effectively, potentially leading to pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Table 2: Docking Studies for Analgesic Activity
| Compound | Binding Energy (kcal/mol) | Target Enzyme |
|---|---|---|
| Diclofenac | -7.4 | COX-1 |
| AKM-2 | -9.0 | COX-1 |
| AKM-3 | -9.0 | COX-2 |
Case Studies
In a study published in the Oriental Journal of Chemistry, researchers synthesized various derivatives of diphenylacetamide and evaluated their analgesic properties using animal models. The findings indicated that certain compounds exhibited significant pain relief effects when compared to control groups treated with standard analgesics .
Comparison with Similar Compounds
Key Observations :
Example :
- Target Analog Synthesis: A related compound, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, was synthesized in 85% yield via refluxing with sodium acetate in ethanol . Similar conditions likely apply to the target compound.
Physicochemical and Pharmacological Profiles
Physicochemical Properties
- logP and Solubility :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
